

# Therapeutic Applications of miR-143

## Replacement Therapy: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: **IT-143A**

Cat. No.: **B15559680**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction:

MicroRNA-143 (miR-143) is a small non-coding RNA that has emerged as a critical tumor suppressor in a multitude of human cancers. Its expression is frequently downregulated in malignant tissues, and this loss is associated with increased cell proliferation, invasion, and resistance to apoptosis. Consequently, miR-143 replacement therapy, which involves re-introducing synthetic miR-143 mimics into cancer cells, has garnered significant attention as a promising therapeutic strategy. These application notes provide an overview of the therapeutic rationale, key signaling pathways, and protocols for evaluating the efficacy of miR-143 replacement therapy.

## Application Notes

### Therapeutic Rationale

miR-143 replacement therapy is predicated on the principle of restoring the tumor-suppressive functions of this microRNA. By artificially increasing the intracellular levels of miR-143, it is possible to downregulate the expression of its oncogenic target genes, thereby inhibiting tumor

growth and progression. This approach has shown promise in various cancer types, including colorectal, gastric, bladder, breast, and prostate cancers.[1][2][3][4][5]

## Key Target Genes and Signaling Pathways

miR-143 exerts its tumor-suppressive effects by targeting a range of messenger RNAs (mRNAs) for degradation or translational repression. This leads to the modulation of several critical signaling pathways implicated in cancer.

- **RAS-MAPK Signaling:** A primary and well-validated target of miR-143 is KRAS (Kirsten rat sarcoma viral oncogene homolog).[6][7] By binding to the 3'-untranslated region (3'-UTR) of KRAS mRNA, miR-143 inhibits its expression, leading to the downregulation of the downstream MAPK/ERK signaling cascade. This pathway is crucial for cell proliferation, differentiation, and survival. Other components of this pathway, such as ERK5 and N-RAS, have also been identified as direct targets.[3][8]
- **PI3K/Akt Signaling:** miR-143 can also modulate the PI3K/Akt signaling pathway, which is central to cell survival and apoptosis. It has been shown to directly target Akt, leading to decreased phosphorylation and activation of this kinase.[3]
- **Cell Proliferation and Apoptosis:** By targeting oncogenes like c-MYC and anti-apoptotic proteins such as BCL-2, miR-143 can halt the cell cycle and promote programmed cell death (apoptosis).[1][2] An increased BAX/BCL-2 ratio is a common indicator of apoptosis induction following miR-143 restoration.[1][9]
- **Metastasis and Invasion:** miR-143 plays a role in suppressing the metastatic potential of cancer cells by targeting genes involved in cell migration and invasion, such as matrix metalloproteinase-9 (MMP-9) and integrin subunit alpha 6 (ITGA6).[1][9]

## Delivery of miR-143 Mimics

The effective delivery of synthetic miR-143 mimics to target tumor cells is a critical aspect of this therapeutic approach. Various viral and non-viral delivery systems are being explored.[10][11]

- **Non-viral vectors:** These are generally considered safer than viral vectors and include lipid-based nanoparticles (lipoplexes) and polymer-based nanoparticles (polyplexes).[10][11]

These systems protect the miRNA mimics from degradation in the bloodstream and can be functionalized with targeting ligands to enhance tumor-specific uptake.

- **Viral vectors:** Lentiviral and adenoviral vectors can be engineered to express pre-miR-143, leading to sustained overexpression in target cells.[10] However, concerns regarding immunogenicity and insertional mutagenesis remain.
- **In Vitro Transfection:** For research purposes, miR-143 mimics are commonly delivered into cultured cells using commercially available transfection reagents.[12]

## Data Summary

### In Vitro Efficacy of miR-143 Replacement Therapy

| Cancer Type       | Cell Line | Key Findings                                                                                                                    | Quantitative Data                                                               | Reference |
|-------------------|-----------|---------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|-----------|
| Colorectal Cancer | SW-480    | Decreased cell viability and migration, induction of apoptosis, downregulation of BCL-2, K-RAS, MMP-9, and c-MYC.               | Significant downregulation of target mRNAs.                                     | [1]       |
| Colorectal Cancer | LoVo      | Reduced migratory and invasive capabilities.                                                                                    | ITGA6 mRNA expression decreased by 4.5-fold with 100 nmol of miR-143-3p mimics. | [9]       |
| Colorectal Cancer | DLD-1     | Dose-dependent decrease in KRAS, AKT, and ERK1/2 protein levels.                                                                | Significant reduction at 2 nM of a chemically modified miR-143 mimic.           | [13]      |
| Gastric Cancer    | MKN-45    | Decreased proliferation and migration, downregulation of K-Ras, MMP9, and C-Myc, upregulation of Bax, caspase-3, and caspase-9. | Approximately 50-fold increase in miR-143 expression post-transfection.         | [14]      |

|                |           |                                                                                      |                                                                                             |     |
|----------------|-----------|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|-----|
| Bladder Cancer | T24, NKB1 | Synergistic growth inhibition with miR-145 co-treatment.                             | Significant synergistic repression of PI3K/Akt and MAPK signaling pathways.                 | [3] |
| Breast Cancer  | CAMA-1    | Inhibition of cell growth and induction of apoptosis.                                | Apoptotic cell percentage increased from 6.4% to 35.7% with miR-143 mimics.                 | [5] |
| Glioma         | U87, U251 | Decreased cell migration, invasion, and tumor growth; sensitization to temozolomide. | Significant decrease in N-RAS expression and inhibition of PI3K/AKT and MAPK/ERK signaling. | [8] |

## In Vivo Efficacy of miR-143 Replacement Therapy

| Cancer Type       | Animal Model           | Delivery Method                      | Key Findings                          | Quantitative Data                                                                                    | Reference |
|-------------------|------------------------|--------------------------------------|---------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| Prostate Cancer   | PC-3 Xenograft (mice)  | PEI F25-LMW nanoparticles (systemic) | Profound inhibition of tumor growth.  | Almost 50% reduction in uPAR protein expression in tumors; ~9-fold increase in miR-143 tumor levels. | [15]      |
| Colorectal Cancer | DLD-1 Xenograft (mice) | Lipofectamin e-based (intravenous)   | Potent tumor-suppressive effects.     | Significant inhibition of KRAS, AKT, and ERK1/2 protein expression in tumors.                        | [13]      |
| Glioma            | U87 Xenograft (mice)   | Not specified                        | Slowed tumor growth and angiogenesis. | Associated with N-RAS downregulation.                                                                | [8]       |

## Signaling Pathway and Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: miR-143 signaling pathways in cancer.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating miR-143 mimics.

## Experimental Protocols

### Protocol 1: In Vitro Transfection of miR-143 Mimics

Objective: To transiently overexpress miR-143 in cultured cancer cells.

Materials:

- Cancer cell line of interest (e.g., SW-480, MKN-45)
- Complete culture medium (e.g., DMEM with 10% FBS)
- hsa-miR-143-3p mimic and negative control (NC) mimic
- Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
- Nuclease-free water
- Opti-MEM™ I Reduced Serum Medium
- 6-well plates or other culture vessels

Procedure:

- Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluence at the time of transfection.
- Preparation of miRNA-lipid complexes: a. Dilute the miR-143 mimic or NC mimic in Opti-MEM™ to the desired final concentration (e.g., 50 nM). Gently mix. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Gently mix and incubate for 5 minutes at room temperature. c. Combine the diluted miRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
- Transfection: a. Remove the culture medium from the cells and replace it with fresh, antibiotic-free complete medium. b. Add the miRNA-lipid complexes dropwise to each well. c. Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 24-72 hours before proceeding with downstream assays. The medium can be replaced with fresh complete medium after 6-8 hours if toxicity is a concern.

## Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the effect of miR-143 restoration on cell viability and proliferation.

Materials:

- Transfected cells in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- After the desired incubation period post-transfection (e.g., 24, 48, 72 hours), add 10-20  $\mu$ L of MTT solution to each well.
- Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium from each well.
- Add 150-200  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
- Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

## Protocol 3: Wound Healing (Scratch) Assay

Objective: To evaluate the effect of miR-143 on cancer cell migration.

Materials:

- Transfected cells grown to a confluent monolayer in a 6-well plate

- Sterile 200  $\mu$ L pipette tip
- Microscope with a camera

Procedure:

- Once the transfected cells have formed a confluent monolayer, create a "scratch" or "wound" in the center of the monolayer using a sterile pipette tip.
- Gently wash the cells with PBS to remove any detached cells.
- Replace the PBS with fresh culture medium.
- Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
- Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure is indicative of cell migration.

## Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of miR-143 and its target mRNAs.

Materials:

- RNA extraction kit
- cDNA synthesis kit (specific for miRNA or mRNA)
- SYBR Green or TaqMan-based qPCR master mix
- Primers for miR-143, target genes (e.g., KRAS, BCL2), and a reference gene (e.g., U6 for miRNA, GAPDH for mRNA)
- Real-time PCR instrument

Procedure:

- RNA Extraction: Harvest the transfected cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

- cDNA Synthesis:
  - For miRNA: Use a miRNA-specific cDNA synthesis kit, which typically involves a polyadenylation step followed by reverse transcription with a universal primer.
  - For mRNA: Use a standard reverse transcription kit with random hexamers or oligo(dT) primers.
- qPCR: a. Set up the qPCR reaction by combining the cDNA, primers, qPCR master mix, and nuclease-free water. b. Run the reaction on a real-time PCR instrument using an appropriate cycling program.
- Data Analysis: Analyze the amplification data using the comparative  $C_t$  ( $\Delta\Delta C_t$ ) method to determine the relative fold change in gene expression, normalized to the reference gene and the negative control.

## Protocol 5: Western Blot Analysis

Objective: To determine the effect of miR-143 restoration on the protein levels of its targets.

### Materials:

- RIPA buffer with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies against target proteins (e.g., KRAS, Akt, p-Akt) and a loading control (e.g., GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

**Procedure:**

- Protein Extraction: Lyse the transfected cells in RIPA buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: a. Incubate the membrane with the primary antibody overnight at 4°C. b. Wash the membrane with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. miRNA-143 replacement therapy harnesses the proliferation and migration of colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Replacement treatment with microRNA-143 and -145 induces synergistic inhibition of the growth of human bladder cancer cells by regulating PI3K/Akt and MAPK signaling pathways

- PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 5. RETRACTED ARTICLE: MicroRNA-143 targets MAPK3 to regulate the proliferation and bone metastasis of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of MIR143 on rat sarcoma signaling networks in solid tumors: A brief overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MiR-143 acts as a tumor suppressor by targeting N-RAS and enhances temozolomide-induced apoptosis in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting microRNA-143 in colorectal cancer: advances in molecular biosciences for biomarker-based diagnostics, therapeutic strategies, and drug resistance prediction [frontiersin.org]
- 10. MicroRNA Delivery for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of miRNA delivery and possibilities of their application in neuro-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Chemically modified MIR143-3p exhibited anti-cancer effects by impairing the KRAS network in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.gums.ac.ir [research.gums.ac.ir]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Therapeutic Applications of miR-143 Replacement Therapy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15559680#therapeutic-applications-of-mir-143-replacement-therapy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)